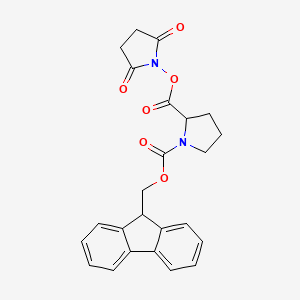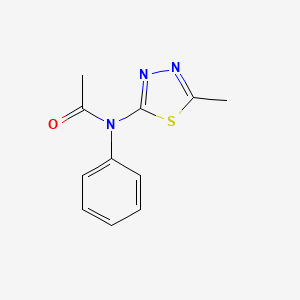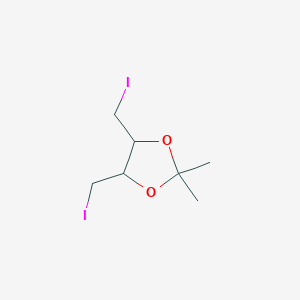
(2R,3S)-2-amino-3-(4-methoxy-2,6-dimethylphenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-2-Amino-3-(4-methoxy-2,6-dimethylphenyl) butanoic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a methoxy group, and two methyl groups attached to a phenyl ring, along with a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Amino-3-(4-methoxy-2,6-dimethylphenyl) butanoic acid typically involves multi-step organic reactions. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound. The synthetic route may include the following steps:
Formation of the phenyl ring: Starting with a suitable aromatic precursor, the methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.
Introduction of the amino group: The amino group can be introduced via reductive amination or through the use of protecting groups followed by deprotection.
Formation of the butanoic acid backbone: This can be achieved through various methods such as Grignard reactions or aldol condensations, followed by oxidation to form the carboxylic acid group.
Industrial Production Methods
Industrial production of (2R,3S)-2-Amino-3-(4-methoxy-2,6-dimethylphenyl) butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired product efficiently.
化学反応の分析
Types of Reactions
(2R,3S)-2-Amino-3-(4-methoxy-2,6-dimethylphenyl) butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
(2R,3S)-2-Amino-3-(4-methoxy-2,6-dimethylphenyl) butanoic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and protein engineering.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (2R,3S)-2-Amino-3-(4-methoxy-2,6-dimethylphenyl) butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups contribute to hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
(2R,3S)-2-Amino-3-(4-methoxyphenyl) butanoic acid: Lacks the dimethyl groups on the phenyl ring.
(2R,3S)-2-Amino-3-(2,6-dimethylphenyl) butanoic acid: Lacks the methoxy group on the phenyl ring.
(2R,3S)-2-Amino-3-(4-methoxy-2-methylphenyl) butanoic acid: Has only one methyl group on the phenyl ring.
Uniqueness
The presence of both methoxy and dimethyl groups on the phenyl ring of (2R,3S)-2-Amino-3-(4-methoxy-2,6-dimethylphenyl) butanoic acid makes it unique. These groups can significantly influence the compound’s chemical reactivity and biological activity, distinguishing it from other similar compounds.
特性
分子式 |
C13H19NO3 |
|---|---|
分子量 |
237.29 g/mol |
IUPAC名 |
(2R,3S)-2-amino-3-(4-methoxy-2,6-dimethylphenyl)butanoic acid |
InChI |
InChI=1S/C13H19NO3/c1-7-5-10(17-4)6-8(2)11(7)9(3)12(14)13(15)16/h5-6,9,12H,14H2,1-4H3,(H,15,16)/t9-,12+/m0/s1 |
InChIキー |
ATOGTCKZZNPVDN-JOYOIKCWSA-N |
異性体SMILES |
CC1=CC(=CC(=C1[C@H](C)[C@H](C(=O)O)N)C)OC |
正規SMILES |
CC1=CC(=CC(=C1C(C)C(C(=O)O)N)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


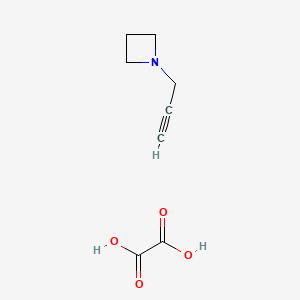
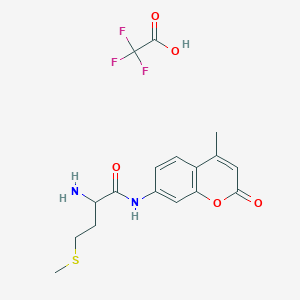
![2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13902835.png)
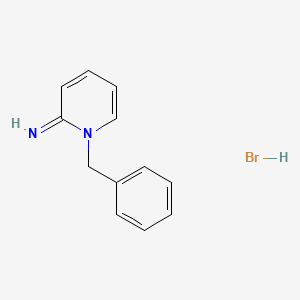
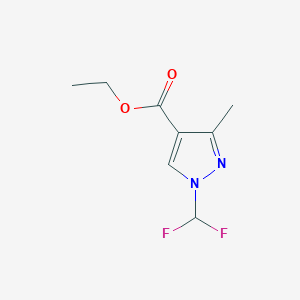
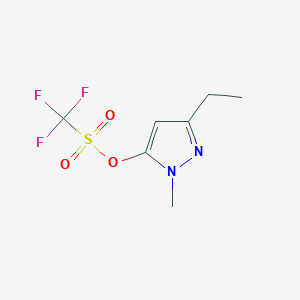
![Tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13902852.png)
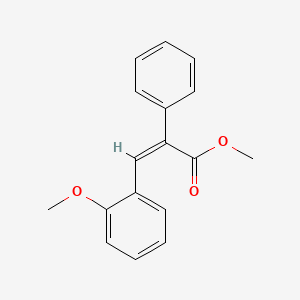

![rel-(1R,5S,6s)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13902878.png)
![(3R)-3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B13902879.png)
